4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.
Displacement of Halogen Atoms: Fluorine atoms are introduced into the quinoline structure through nucleophilic substitution reactions.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .
Scientific Research Applications
4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It is studied for its potential antibacterial and antiviral properties.
Medicine: It is investigated for its potential use as an antimalarial and antineoplastic agent.
Industry: It is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of various enzymes, disrupting their normal function.
DNA Intercalation: It intercalates into DNA, interfering with DNA replication and transcription.
Cell Membrane Disruption: It disrupts the integrity of cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
4-Amino-7,8-difluoroquinoline-3-carboxylic acid ethyl ester is unique due to its specific fluorination pattern, which enhances its biological activity and provides unique chemical properties .
Properties
CAS No. |
1242260-29-2 |
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Molecular Formula |
C12H10F2N2O2 |
Molecular Weight |
252.221 |
IUPAC Name |
ethyl 4-amino-7,8-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-2-18-12(17)7-5-16-11-6(10(7)15)3-4-8(13)9(11)14/h3-5H,2H2,1H3,(H2,15,16) |
InChI Key |
ZBUXTAAGVCSJHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1N)C=CC(=C2F)F |
Origin of Product |
United States |
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